2-((2-呋喃甲基)氨基)-2-甲基丙醇-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

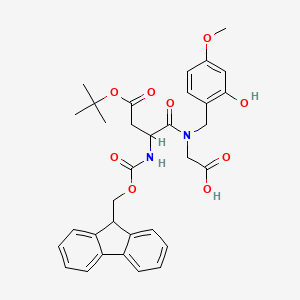

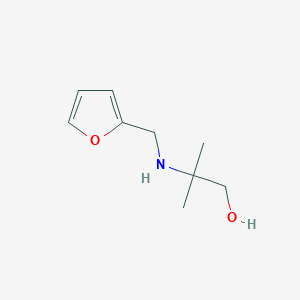

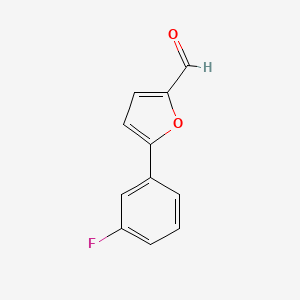

The compound "2-((2-Furylmethyl)amino)-2-methylpropan-1-ol" is a chiral building block that has been synthesized with high enantiomeric excess (ee) for use in the preparation of serine and azasugars. The importance of this compound lies in its potential applications in the field of medicinal chemistry, particularly due to its structural similarity to bioactive molecules .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the enantioselective synthesis of 2-amino-2-(2-furyl)ethan-1-ol, which shares a furyl group and amino alcohol functionality with the compound of interest, was achieved using oxazaborolidine-catalyzed reduction, yielding enantiomers with up to 96% ee . Another study reported the synthesis of 2-aminopropane-1,3-diols, which are structurally related to the target compound, and evaluated their immunosuppressive activity . Additionally, a general route to synthesize 1-aminopropan-2-ols, which are structurally similar to the compound of interest, was developed using microwave-assisted ring opening of epoxides .

Molecular Structure Analysis

The molecular structure of compounds related to "2-((2-Furylmethyl)amino)-2-methylpropan-1-ol" has been characterized using various spectroscopic techniques. For example, the oligomerization product of 2-methylfuran was analyzed using IR, UV, NMR, and mass spectral data . These techniques are essential for confirming the structure of synthesized compounds and for understanding the stereochemistry, which is crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of furyl-containing compounds has been demonstrated in several studies. The oligomerization of 2-methylfuran, for example, resulted in products with different degrees of polymerization, indicating the reactivity of the furyl group under acidic conditions . The synthesis of 2-aminopropane-1,2,3-tricarboxylic acid and its derivatives also involved reactions pertinent to amino alcohols, such as esterification and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols and related compounds are influenced by their functional groups and molecular structure. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, for example, was found to be dependent on the position of substituents and the absolute configuration at the quaternary carbon atom . The anti-malarial activity of a series of 1-aminopropan-2-ols was evaluated, showing that the beta-amino alcohol functionality is crucial for biological activity against Plasmodium falciparum .

科学研究应用

生物燃料生产

- 厌氧生物燃料生产:该化合物是生物燃料生产的候选者,特别是在使用大肠杆菌等改良生物体生产厌氧 2-甲基丙醇-1(异丁醇)的情况下。酮酸还原异构酶和醇脱氢酶等酶的工程化已被证明能够以理论上最大的产率进行生产 (Bastian 等人,2011).

抗疟疾特性

- 抗疟疾活性合成:已合成与 2-((2-呋喃甲基)氨基)-2-甲基丙醇-1 相关的化合物,并评估了其对疟疾的疗效。用各种胺对环氧化物进行微波辅助开环是用于生成这些 β-氨基醇的技术,在抗疟疾应用中显示出前景 (Robin 等人,2007).

化学合成和性质

- 衍生物合成:该化合物用作合成各种衍生物的前体。例如,使用该化合物合成了在药学和药用化学中很重要的吡咯烷-2-酮及其衍生物 (Rubtsova 等人,2020).

- 粘度和光学性质:研究已经考察了含有 2-((2-呋喃甲基)氨基)-2-甲基丙醇-1 衍生物的溶液的粘度和光学性质。这些研究提供了对这些化合物的物理性质及其在各个领域的潜在应用的见解 (Chenlo 等人,2002); (Bhagat & Maken, 2020).

固态化学

- 固态组装:该化合物及其衍生物已在固态组装的背景下进行研究,特别关注氢键阵列和三维网络的形成 (Štěpnička 等人,2004).

催化转化

- 转化为吡咯和吡咯烷:该化合物已用于催化转化以产生吡咯和吡咯烷,展示了其在有机合成中的用途 (Bel'skii 等人,1964); (Bel'skii 等人,1963).

药物研究

- 免疫抑制剂合成:它用于合成具有潜在免疫抑制活性的化合物,例如在器官移植药物开发中 (Kiuchi 等人,2000).

其他应用

- 微生物代谢研究:已经研究了大肠杆菌等细菌中 2-((2-呋喃甲基)氨基)-2-甲基丙醇-1 等氨基酮的代谢,提供了对微生物生物化学的见解 (Turner, 1967).

作用机制

The mechanism of action of “2-((2-Furylmethyl)amino)-2-methylpropan-1-OL” is not clear without specific context. If it’s a drug, the mechanism would depend on the biological target. If it’s a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

属性

IUPAC Name |

2-(furan-2-ylmethylamino)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,7-11)10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVOHCISDMKPNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406015 |

Source

|

| Record name | STK510592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Furylmethyl)amino)-2-methylpropan-1-OL | |

CAS RN |

889949-94-4 |

Source

|

| Record name | STK510592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)